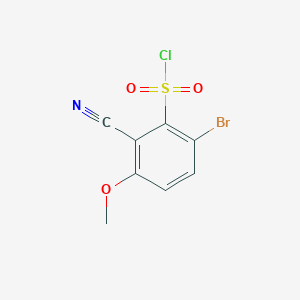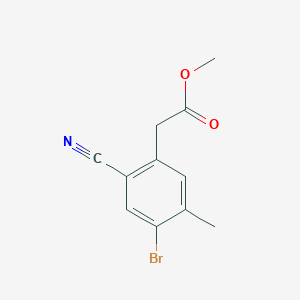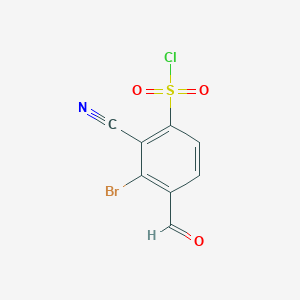amine hydrochloride CAS No. 2098053-24-6](/img/structure/B1484868.png)
[2-Fluoro-3-(4-fluorophenyl)propyl](methyl)amine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antidepressive Activity Research
- Research on derivatives of fluoro-phenylpropylamines, such as 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, has indicated potential antidepressant activities. These compounds have been tested using mice forced swimming tests, suggesting a need for further investigation in antidepressant applications (Yuan, 2012).
Antibacterial and Antioxidant Activity Research
- Fluorophenylpropylamine derivatives have shown significant antibacterial properties. For example, studies on 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives have revealed high antibacterial activity, although these compounds were not effective in neutralizing superoxide radicals (Арутюнян et al., 2012).
Cytotoxic Agents for Cancer Research
- Derivatives like 1-aryl-3-phenethylamino-1-propanone hydrochlorides have been synthesized as potential cytotoxic agents for cancer research. They were produced via Mannich reactions and have shown promise as potent cytotoxic agents (Mete, Gul, & Kazaz, 2007).
Synthesis of Novel Compounds in Chemistry
- Synthesis of novel compounds such as 3-fluoro-1-aminoadamantane and its derivatives has been carried out, indicating the versatility of fluoro-phenylpropylamines in the synthesis of new chemical entities (Anderson, Burks, & Harruna, 1988).
Development of Polymer Electrolytes
- In the field of materials science, fluoro-phenylamines have been used in the synthesis of polymer electrolytes. For instance, guanidinium-functionalized anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reactions, demonstrating the application of these compounds in material synthesis (Kim, Labouriau, Guiver, & Kim, 2011).
Investigation in Dopamine Receptor Affinity
- Research on 2-(4-fluoro-3- hydroxyphenyl)ethylamine and its derivatives has explored their dopamine receptor affinities, indicating the potential for these compounds in neurological research (Claudi et al., 1990).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-fluoro-3-(4-fluorophenyl)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-13-7-10(12)6-8-2-4-9(11)5-3-8;/h2-5,10,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTHAIGTRKGNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC=C(C=C1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Fluoro-3-(4-fluorophenyl)propyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol](/img/structure/B1484792.png)

![trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484795.png)






